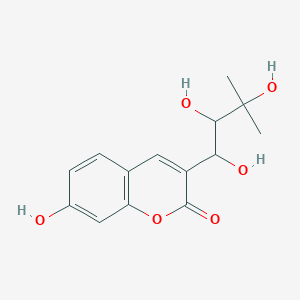

Evodosin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-hydroxy-3-(1,2,3-trihydroxy-3-methylbutyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O6/c1-14(2,19)12(17)11(16)9-5-7-3-4-8(15)6-10(7)20-13(9)18/h3-6,11-12,15-17,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTSEUOPXSZNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(C1=CC2=C(C=C(C=C2)O)OC1=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Evodosin A: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodosin A is a naturally occurring coumarin derivative with the chemical formula C14H16O6. While research on this specific compound is limited, its natural origin is attributed to plants of the Evodia genus, most notably Evodia rutaecarpa. This plant, a cornerstone of traditional Chinese medicine, is a rich source of various bioactive compounds, including alkaloids and flavonoids. This guide provides a comprehensive overview of the natural source of this compound and a detailed, generalized protocol for its isolation based on established methods for separating coumarins and other phytochemicals from Evodia rutaecarpa.

Natural Source: Evodia rutaecarpa

Evodia rutaecarpa, commonly known as Wu-Chu-Yu, is a deciduous tree native to China and Korea. The dried fruits of this plant are widely used in traditional medicine to treat a variety of ailments, including headaches, digestive disorders, and inflammation. The therapeutic effects of Evodia rutaecarpa are attributed to its complex chemical composition.

Major Bioactive Constituents of Evodia rutaecarpa

The primary bioactive compounds isolated from Evodia rutaecarpa are alkaloids, with evodiamine and rutaecarpine being the most abundant and well-studied. However, the plant also contains a diverse array of other chemical classes, including flavonoids, limonoids, and coumarins, the class to which this compound belongs. A summary of key chemical constituents is provided in the table below.

| Compound Class | Examples |

| Alkaloids | Evodiamine, Rutaecarpine, Dehydroevodiamine |

| Flavonoids | Quercetin, Isorhamnetin |

| Limonoids | Limonin, Evodol |

| Coumarins | Methyl coumarate, Scopoletin |

Isolation and Purification of this compound: A Generalized Protocol

Experimental Protocol

1. Plant Material and Pre-treatment:

-

Obtain dried, immature fruits of Evodia rutaecarpa.

-

Grind the fruits into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 10 L) at room temperature for a prolonged period (e.g., 7 days), with occasional agitation.

-

Alternatively, perform successive extractions (e.g., 3 times, each for 2 hours) using a Soxhlet apparatus with 95% ethanol.

-

Filter the extracts and combine the filtrates.

-

Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

3. Fractionation:

-

Suspend the crude extract in water (e.g., 1 L) and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Monitor the presence of coumarins in each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., petroleum ether:ethyl acetate, 7:3 v/v) and visualization under UV light (365 nm). Coumarins typically exhibit blue fluorescence.

-

The ethyl acetate fraction is often enriched with coumarins. Concentrate this fraction to dryness.

4. Chromatographic Purification:

-

Subject the dried ethyl acetate fraction to column chromatography on a silica gel (100-200 mesh) column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Collect fractions of a specific volume (e.g., 20 mL) and monitor them by TLC.

-

Combine fractions with similar TLC profiles.

-

Further purify the fractions containing the target compound (as indicated by TLC comparison with a standard, if available, or by spectroscopic methods) using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC). A C18 column with a mobile phase of methanol and water is commonly used for the purification of coumarins.

5. Final Purification and Characterization:

-

Recrystallize the purified compound from a suitable solvent (e.g., methanol) to obtain pure crystals of this compound.

-

Characterize the structure of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Infrared (IR) spectroscopy to confirm its identity as this compound.

Quantitative Data Summary

The following table presents representative quantitative data that might be expected during the isolation process, based on general phytochemical studies of Evodia rutaecarpa. Please note that actual yields will vary depending on the specific batch of plant material and the precise experimental conditions.

| Parameter | Value/Range |

| Starting Plant Material (dried fruits) | 1 kg |

| Crude Ethanol Extract Yield | 10-15% (w/w) |

| Ethyl Acetate Fraction Yield | 2-5% (w/w of crude extract) |

| Typical Column Chromatography Loading | 1 g of fraction per 100 g of silica gel |

| Purity of Final Compound (Post-HPLC) | >98% |

Visualizing the Workflow and Biological Context

To better illustrate the isolation process and the potential biological relevance of compounds from Evodia rutaecarpa, the following diagrams are provided.

Caption: Generalized workflow for the isolation of this compound.

While the specific biological activity of this compound is not well-documented, other bioactive compounds from Evodia rutaecarpa, such as evodiamine, have been shown to influence various signaling pathways, including the MAPK (Mitogen-Activated Protein Kinase) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[1]

Caption: Simplified MAPK signaling pathway, a potential target for Evodia compounds.

Conclusion

This compound is a coumarin found in Evodia rutaecarpa, a plant with a long history of medicinal use. While specific isolation protocols for this compound are not widely published, this guide provides a robust, generalized methodology based on established phytochemical techniques for this plant. The detailed protocol and workflow diagrams serve as a valuable resource for researchers aiming to isolate and study this and other related compounds. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully understand its therapeutic potential.

References

Unraveling the Anti-Cancer Mechanisms of Evodiamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Evodiamine, a quinolone alkaloid isolated from the fruit of Evodia rutaecarpa, has emerged as a promising natural compound with potent anti-cancer activities.[1][2] Extensive research has elucidated its multifaceted mechanism of action, encompassing the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-neoplastic effects of evodiamine, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades it impacts.

Induction of Apoptosis: Orchestrating Programmed Cell Death

Evodiamine triggers apoptosis in a wide array of cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This programmed cell death is a crucial mechanism for eliminating malignant cells.

Key Molecular Events:

-

Caspase Activation: Evodiamine treatment leads to the activation of initiator caspases, including caspase-8 and caspase-9, and the executioner caspase-3.[1][3] This proteolytic cascade culminates in the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bad, Bid) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of the Bcl-2 family is critical for mitochondrial integrity. Evodiamine has been shown to alter this balance, favoring a pro-apoptotic state.[1][2] Specifically, it can lead to the downregulation of anti-apoptotic proteins like Mcl-1.[1]

-

p53 Upregulation: In some cancer cell types, evodiamine can enhance the expression and phosphorylation of the tumor suppressor protein p53, which in turn can promote the transcription of pro-apoptotic genes.[2][4]

Experimental Protocol: Annexin V/PI Apoptosis Assay

A common method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Culture and Treatment: Cancer cells are seeded in 6-well plates and allowed to adhere overnight. Subsequently, cells are treated with varying concentrations of evodiamine for a specified duration (e.g., 24, 48 hours).

-

Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Flow Cytometry Analysis: Annexin V-FITC and PI are added to the cell suspension and incubated in the dark. The stained cells are then analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Evodiamine effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M and S phases.[5] This prevents cancer cells from dividing and propagating.

Key Molecular Events:

-

G2/M Phase Arrest: Evodiamine can induce G2/M arrest by modulating the activity of the Cdc2/cyclin B complex.[2][5] It has been shown to inhibit the activity of Myt-1 kinase and activate Cdc25C phosphatase, leading to the activation of the Cdc2/cyclin B complex.[5] It can also increase the protein levels of cyclin B1.[2]

-

S Phase Arrest: In some cancer cell lines, evodiamine can cause S-phase arrest by downregulating the expression of cyclin A.[5]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Culture and Treatment: Similar to the apoptosis assay, cancer cells are cultured and treated with evodiamine.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining and Analysis: The fixed cells are washed and stained with a solution containing PI and RNase A. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Modulation of Key Signaling Pathways

Evodiamine exerts its anti-cancer effects by targeting multiple critical signaling pathways that are often dysregulated in cancer.

a) PI3K/AKT/mTOR Pathway:

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Evodiamine has been shown to inhibit this pathway.[6][7]

-

Mechanism: Evodiamine can suppress the phosphorylation of AKT and downstream effectors like mTOR and S6K1.[1][8] This inhibition can lead to the downregulation of survival proteins such as Mcl-1.[1] In some contexts, this is mediated through the inhibition of Receptor Tyrosine Kinases (RTKs).[4]

b) MAPK/ERK Pathway:

The MAPK/ERK pathway plays a crucial role in cell proliferation, differentiation, and survival. The effect of evodiamine on this pathway can be cell-type dependent.

-

Mechanism: Evodiamine has been observed to elevate the phosphorylation of p38 and JNK in some cancer cells, which are often associated with stress responses and apoptosis.[7] In contrast, it can inhibit the phosphorylation of ERK.[3][8]

c) NF-κB Pathway:

The NF-κB signaling pathway is involved in inflammation, immunity, and cancer cell survival and proliferation.

-

Mechanism: Evodiamine can suppress the activation of NF-κB, thereby inhibiting the transcription of NF-κB-regulated genes that promote cell survival and metastasis.[5][9]

Quantitative Data Summary

The following tables summarize the quantitative data reported for the anti-cancer effects of evodiamine across various cancer cell lines.

Table 1: IC50 Values of Evodiamine in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| 253J | Bladder Cancer | 1.90 ± 0.31 (24h) | [1] |

| T24 | Bladder Cancer | 2.14 ± 0.26 (24h) | [1] |

| U2OS | Osteosarcoma | 6 | [3] |

| hFOB 1.19 (normal) | Osteoblast | 105 | [3] |

| B16-F10 | Melanoma | 2.4 (invasion assay) | [2] |

| LLC | Lewis Lung Carcinoma | 4.8 (invasion assay) | [2] |

Table 2: Effects of Evodiamine on Cell Cycle Distribution

| Cell Line | Treatment Concentration | % of Cells in G2/M Phase (Control vs. Treated) | Reference |

| U2OS | Varies | Significant increase in a concentration-dependent manner | [3] |

Visualizing the Mechanism of Action

Diagram 1: Evodiamine-Induced Apoptosis Pathways

Caption: Evodiamine induces apoptosis via both extrinsic and intrinsic pathways.

Diagram 2: Evodiamine-Induced G2/M Cell Cycle Arrest

Caption: Evodiamine causes G2/M arrest by modulating key cell cycle regulators.

Diagram 3: Overview of Signaling Pathways Modulated by Evodiamine

Caption: Evodiamine's multi-target action on key cancer signaling pathways.

Conclusion

Evodiamine demonstrates significant potential as an anti-cancer agent due to its ability to induce apoptosis, cause cell cycle arrest, and inhibit critical pro-survival signaling pathways in cancer cells. Its multi-targeted mechanism of action makes it an attractive candidate for further pre-clinical and clinical investigation. The detailed understanding of its molecular targets and pathways of action is crucial for the rational design of novel therapeutic strategies and combination therapies to combat various malignancies. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical translation.

References

- 1. Evodiamine Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

The Biological Activity of Evodiamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodiamine, a quinolone alkaloid isolated from the fruit of Evodia rutaecarpa, has garnered significant attention in oncological research for its potent anti-cancer properties.[1] This technical guide provides a comprehensive overview of the biological activities of evodiamine, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Growing evidence from both in vitro and in vivo studies demonstrates that evodiamine exerts a multi-faceted attack on cancer cells, including the inhibition of proliferation, invasion, and metastasis, alongside the induction of apoptosis.[1] Its cytotoxic effects have been observed across a wide array of cancer cell lines, including but not limited to breast, prostate, lung, colon, and cervical cancers, as well as melanoma and leukemia.[1] Notably, evodiamine has shown efficacy in chemoresistant cancer cells and exhibits low toxicity towards normal human peripheral blood cells, highlighting its potential as a selective anti-cancer agent.[1]

Quantitative Data on Biological Activity

The anti-proliferative and cytotoxic effects of evodiamine have been quantified across various cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values provide a standardized measure of the compound's potency.

| Cell Line | Cancer Type | IC50 Value | Reference |

| U2OS | Osteosarcoma | 6 µM | [2] |

| hFOB 1.19 (normal bone cells) | Normal | 105 µM | [2] |

| B16-F10 | Melanoma | 2.4 µM (anti-invasive) | [1] |

| Lewis Lung Carcinoma (LLC) | Lung Cancer | 4.8 µM (anti-invasive) | [1] |

| A2780 | Ovarian Cancer | Not specified | [3] |

| A2780R2000 (drug-resistant) | Ovarian Cancer | Not specified | [3] |

| MOVAS (vascular smooth muscle) | Normal | > 1 µM (affected cell viability) | [4] |

Mechanisms of Action

Evodiamine's anti-cancer activity is attributed to its ability to modulate multiple cellular processes and signaling pathways critical for tumor growth and survival.

Induction of Apoptosis

Evodiamine is a potent inducer of apoptosis in cancer cells.[5] This programmed cell death is triggered through both caspase-dependent and caspase-independent pathways.[1][6] A key mechanism involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial membrane permeabilization and the release of cytochrome c.[7][8] This, in turn, activates initiator caspases (caspase-8 and -9) and effector caspases (caspase-3).[1][2]

Cell Cycle Arrest

Evodiamine effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[2][9] This arrest is mediated by the modulation of key cell cycle regulatory proteins, including the downregulation of cyclin B1, Cdc25c, and Cdc2.[2] Sustained mitotic arrest induced by evodiamine has been shown to be a prerequisite for the initiation of apoptosis.[5]

Inhibition of Invasion and Metastasis

A major contributor to cancer-related mortality is metastasis. Evodiamine has demonstrated significant anti-invasive and anti-metastatic properties.[1][10] It inhibits the migration and invasion of cancer cells by suppressing the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[10]

Modulation of Signaling Pathways

Evodiamine's diverse anti-cancer effects are orchestrated through its influence on several critical signaling pathways.

-

PI3K/AKT Pathway: Evodiamine has been shown to inhibit the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell survival, proliferation, and growth.[4][8][11] Inhibition of this pathway contributes to the apoptotic and anti-proliferative effects of evodiamine.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK cascade, is another target of evodiamine. It can suppress the phosphorylation of MEK and ERK, leading to the inhibition of cell proliferation and survival.[2][11] However, in some contexts, it can also activate p38 MAPK and JNK, which are involved in stress-induced apoptosis.[12]

-

NF-κB Signaling: Evodiamine can suppress the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[9][10] By inhibiting NF-κB, evodiamine can downregulate the expression of anti-apoptotic proteins and other factors that promote tumor progression.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of evodiamine's biological activity.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of evodiamine (or vehicle control, typically DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.[13][14]

-

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Treat cells with evodiamine for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Quadrants are set to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[15]

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: The DNA content of cells at different stages of the cell cycle (G0/G1, S, and G2/M) can be quantified by staining with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity is directly proportional to the amount of DNA.

-

Protocol:

-

Treat cells with evodiamine for a specified duration.

-

Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA histogram.

-

Western Blotting

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest.

-

Protocol:

-

Treat cells with evodiamine and then lyse them to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][11]

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by evodiamine and a general experimental workflow for its biological activity assessment.

Caption: Evodiamine-induced intrinsic apoptosis pathway.

Caption: Evodiamine-induced G2/M cell cycle arrest.

Caption: Inhibition of the PI3K/AKT signaling pathway by Evodiamine.

Caption: General experimental workflow for assessing Evodiamine's activity.

Conclusion

Evodiamine stands out as a promising natural compound with significant anti-cancer potential. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis through the modulation of key signaling pathways like PI3K/AKT and MAPK/ERK underscores its potential as a multi-targeted therapeutic agent. The quantitative data, while variable across different cancer types, consistently demonstrate its potent cytotoxic effects at micromolar concentrations. The detailed experimental protocols provided herein offer a foundation for further research into its mechanisms of action and for the preclinical and clinical development of evodiamine and its derivatives as novel anti-cancer drugs. Further investigation is warranted to fully elucidate its therapeutic potential and to optimize its delivery and efficacy in clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dietary Evodiamine Inhibits Atherosclerosis-Associated Changes in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis by evodiamine involves both activation of mitotic arrest and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Antiproliferative Effects of Alkaloid Evodiamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Actions of Multi-Target-Directed Evodiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evodiamine Induces Cell Growth Arrest, Apoptosis and Suppresses Tumorigenesis in Human Urothelial Cell Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]

- 13. Evaluation of the Cardiotoxicity of Evodiamine In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evodiamine and Rutaecarpine as Potential Anticancer Compounds: A Combined Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evodiamine suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Screening of Evodosin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening cascade for Evodosin A, a novel investigational compound with potential anti-neoplastic properties. The document details the core methodologies employed to elucidate its cytotoxic and cytostatic effects, mechanism of action, and impact on key cellular signaling pathways.

Cytotoxicity Assessment

The initial phase of in vitro screening aims to determine the concentration-dependent cytotoxic effects of this compound across a panel of human cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | 12.5 | 8.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 9.8 | 6.5 |

| A549 | Lung Carcinoma | 15.2 | 10.1 |

| HCT116 | Colon Carcinoma | 11.4 | 7.9 |

| PC-3 | Prostate Cancer | 18.9 | 14.3 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48 and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Workflow for Cytotoxicity Screening

Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are conducted.

Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells (48h)

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |

| Vehicle Control | - | 2.1 | 1.5 | 3.6 |

| This compound | 5 | 15.8 | 5.2 | 21.0 |

| This compound | 10 | 28.4 | 12.7 | 41.1 |

| This compound | 20 | 45.1 | 20.3 | 65.4 |

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Cell Treatment: Seed MDA-MB-231 cells in a 6-well plate and treat with this compound at the indicated concentrations for 48 hours.

-

Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

Hypothesized Apoptotic Signaling Pathway for this compound

Cell Cycle Analysis

To investigate the cytostatic effects of this compound, cell cycle analysis is performed.

Table 3: Cell Cycle Distribution in MDA-MB-231 Cells Treated with this compound (24h)

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | - | 55.2 | 25.8 | 19.0 |

| This compound | 5 | 68.9 | 18.5 | 12.6 |

| This compound | 10 | 75.4 | 12.1 | 12.5 |

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the analysis of cell cycle distribution based on DNA content.

-

Cell Treatment and Harvesting: Treat MDA-MB-231 cells with this compound for 24 hours, then harvest and wash with PBS.

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Cell Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content by flow cytometry.

Logical Flow of In Vitro Screening for this compound

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Diterpenoids from the Isodon Genus

A Note on Evodosin A: An initial investigation into the anti-inflammatory properties of this compound, a coumarin isolated from Evodia lepta, revealed a significant lack of available scientific literature on its biological activities.[1][2][3][4] While the compound is commercially available as a reference standard, peer-reviewed studies detailing its anti-inflammatory effects and mechanisms of action are not present in the current body of scientific literature. Extracts of Evodia lepta have been noted for their traditional use in treating inflammatory conditions and have shown anti-inflammatory activity in preclinical models, attributed to the suppression of NF-κB and other signaling pathways.[5][6][7] However, these effects have not been specifically attributed to this compound.

Given the absence of specific data for this compound, this guide will focus on the well-documented anti-inflammatory properties of a class of compounds with extensive research in this area: diterpenoids from the Isodon genus. This genus is a rich source of bioactive molecules, and its anti-inflammatory effects are well-characterized, providing a robust dataset for a technical guide of this nature.

Introduction to Isodon Diterpenoids and their Anti-inflammatory Potential

The Isodon genus of plants has been a cornerstone of traditional medicine for centuries, particularly in East Asia, for the treatment of a variety of ailments, including inflammatory diseases.[8] Modern phytochemical research has identified ent-kaurane diterpenoids as a major class of bioactive compounds within this genus.[9] Notably, compounds such as Oridonin and Nodosin have been extensively studied and have demonstrated potent anti-inflammatory effects in both in vitro and in vivo models.[9][10]

The primary mechanism underlying the anti-inflammatory activity of Isodon diterpenoids is the modulation of key signaling pathways involved in the inflammatory response, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12] By inhibiting these pathways, Isodon diterpenoids can effectively reduce the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11]

This guide will provide a detailed overview of the quantitative data supporting the anti-inflammatory effects of Isodon diterpenoids, the experimental protocols used to generate this data, and the signaling pathways that are modulated by these compounds.

Data Presentation: Quantitative Anti-inflammatory Effects of Isodon Diterpenoids

The following tables summarize the quantitative data on the anti-inflammatory effects of representative diterpenoids from the Isodon genus.

Table 1: In Vitro Anti-inflammatory Activity of Isodon Diterpenoids

| Compound | Model System | Inflammatory Mediator | Metric | Value | Reference |

| Oridonin Analog (4c) | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) | IC50 | 0.28 ± 0.01 µM | [13] |

| Oridonin Analog (4a) | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) | IC50 | 0.37 ± 0.01 µM | [13] |

| Oridonin Analog (4b) | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) | IC50 | 0.30 ± 0.02 µM | [13] |

| Oridonin | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) | IC50 | 4.85 ± 0.15 µM | [13] |

| Oridonin Analog (4c) | LPS-stimulated RAW264.7 cells | IL-1β | IC50 | 0.21 ± 0.02 µM | [13] |

| Oridonin Analog (4c) | LPS-stimulated RAW264.7 cells | IL-6 | IC50 | 0.21 ± 0.03 µM | [13] |

| Nodosin | ConA-induced T lymphocytes | IL-2 mRNA | Inhibition | ~50% at 1.2 µg/mL | [14] |

Table 2: In Vivo Anti-inflammatory Activity of Isodon Diterpenoids

| Compound | Animal Model | Dosage | Effect | Reference |

| Nodosin | Xylene-induced ear edema in mice | Medium and high doses | Significant reduction in ear swelling | [14] |

| Oridonin Analog (4c) | LPS-induced acute lung injury in mice | - | Alleviation of symptoms | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of the anti-inflammatory properties of Isodon diterpenoids.

In Vitro Anti-inflammatory Assay: LPS-stimulated RAW 264.7 Macrophages

This is a widely used in vitro model to screen for and characterize the anti-inflammatory activity of compounds.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

-

Experimental Procedure:

-

Cells are seeded in 96-well or 24-well plates at a specific density (e.g., 5 x 10^5 cells/mL) and allowed to adhere overnight.[15]

-

The cells are pre-treated with various concentrations of the test compound (e.g., Oridonin analogs) for 1 hour.[16]

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).[16]

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[15] The absorbance is read at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.[15]

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[17]

-

-

Cell Viability Assay: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay, such as the MTT assay, is performed in parallel.[18]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model of acute inflammation.

-

Animals: Male Wistar rats or Swiss albino mice are typically used.[19][20]

-

Experimental Procedure:

-

The basal paw volume of the animals is measured using a plethysmometer.[21]

-

The animals are orally or intraperitoneally administered the test compound or vehicle control.

-

After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.[22][23]

-

Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[23]

-

-

Evaluation of Anti-inflammatory Activity: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw edema volume of the control group, and Vt is the average paw edema volume of the treated group.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to determine the effect of the test compounds on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

-

Protein Extraction: Cells or tissues are lysed using a RIPA buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Protein Transfer: Total protein (e.g., 40 µg) is separated by SDS-polyacrylamide gel electrophoresis and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK) overnight at 4°C.

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent. Densitometric analysis is performed to quantify the protein expression levels, which are typically normalized to a loading control like β-actin or GAPDH.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Isodon diterpenoids are primarily attributed to their ability to inhibit the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Isodon diterpenoids have been shown to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[11]

MAPK Signaling Pathway

The MAPK family, including p38, ERK, and JNK, is another critical set of signaling molecules that regulate the production of inflammatory mediators. LPS stimulation activates these kinases through a series of phosphorylation events. Activated MAPKs can then lead to the activation of transcription factors, such as AP-1, which, along with NF-κB, drive the expression of pro-inflammatory genes. Studies have shown that Isodon diterpenoids can suppress the phosphorylation of p38, ERK, and JNK, thereby inhibiting their activation.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for the initial screening and mechanistic study of a potential anti-inflammatory compound.

Conclusion

Diterpenoids from the Isodon genus, such as Oridonin and its analogs, represent a promising class of natural compounds with potent anti-inflammatory properties. Their mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, is well-supported by a growing body of scientific evidence. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of these compounds for a range of inflammatory disorders. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic profiles of these natural products for clinical applications.

References

- 1. This compound | CAS 1291053-38-7 | ScreenLib [screenlib.com]

- 2. This compound | C14H16O6 | CID 129317357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (1291053-38-7) for sale [vulcanchem.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Methanol extract of Evodia lepta displays Syk/Src-targeted anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization, Antioxidant and Antitumor Activities of Oligosaccharides Isolated from Evodia lepta (Spreng) Merr. by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Proliferative Activity of Nodosin, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory function of Nodosin via inhibition of IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. worldscientific.com [worldscientific.com]

- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. inotiv.com [inotiv.com]

- 21. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Preliminary Cytotoxicity of Evodosin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxic effects of Evodosin A, a novel investigational compound. The document details the methodologies employed to assess its anti-proliferative activity against a panel of human cancer cell lines. Key findings, including IC50 values, are presented in a clear tabular format. Furthermore, this guide elucidates the putative signaling pathways involved in this compound-mediated cytotoxicity and provides detailed experimental protocols for the key assays utilized in this preliminary evaluation.

Introduction

The quest for novel, more effective, and selective anticancer agents is a cornerstone of oncological research. This compound has emerged as a promising candidate from our initial screenings. This document outlines the foundational cytotoxic profile of this compound, offering a detailed examination of its potential as a therapeutic agent. The primary objectives of this preliminary study were to quantify the cytotoxic potency of this compound across various cancer cell lines and to gain initial insights into its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined for each cell line after a 48-hour treatment period. It is important to note that IC50 values can vary between different cell lines due to their unique biological characteristics and sensitivities to therapeutic agents.[1]

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Exposure |

| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 15.2 ± 2.5 |

| A549 | Lung Carcinoma | 12.8 ± 1.9 |

| HCT116 | Colon Carcinoma | 9.7 ± 1.5 |

| HeLa | Cervical Cancer | 20.1 ± 3.1 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Cell Culture

Human cancer cell lines (MCF-7, MDA-MB-231, A549, HCT116, and HeLa) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Experimental Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cell viability.

Procedure:

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

-

The culture medium was then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the vehicle-treated control cells. The IC50 values were calculated using non-linear regression analysis.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

To determine the mode of cell death induced by this compound, an Annexin V-FITC and Propidium Iodide (PI) double staining assay was performed, followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Experimental Workflow for Apoptosis Assay

Caption: Workflow for Annexin V/PI apoptosis detection by flow cytometry.

Procedure:

-

Cells were treated with this compound at its IC50 concentration for 24 hours.

-

Both adherent and floating cells were collected, washed with cold PBS, and centrifuged.

-

The cell pellet was resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide were added to the cell suspension.

-

The cells were incubated for 15 minutes at room temperature in the dark.

-

The stained cells were analyzed by flow cytometry within one hour.

Putative Signaling Pathways

Preliminary investigations suggest that this compound may exert its cytotoxic effects through the induction of apoptosis and cell cycle arrest.

Intrinsic Apoptosis Pathway

This compound appears to trigger the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by intracellular signals such as DNA damage.[3] This leads to the release of pro-apoptotic proteins from the mitochondria, including cytochrome c.[4] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.[4][5]

Diagram of the Intrinsic Apoptosis Pathway

Caption: Simplified intrinsic apoptosis pathway induced by this compound.

G2/M Cell Cycle Arrest

In addition to apoptosis, this compound was observed to induce cell cycle arrest at the G2/M phase. This prevents cells from entering mitosis, thereby inhibiting proliferation. This arrest is often a response to DNA damage, allowing the cell time for repair before division.[6] If the damage is too severe, the cell may be directed towards apoptosis. The tumor suppressor protein p53 plays a crucial role in mediating cell cycle arrest.[7]

Logical Relationship of this compound-Induced Cell Cycle Arrest and Apoptosis

Caption: Interplay between cell cycle arrest and apoptosis post-Evodosin A treatment.

Conclusion and Future Directions

The preliminary data presented in this guide demonstrate that this compound exhibits potent cytotoxic activity against a range of human cancer cell lines. The primary mechanism of action appears to involve the induction of apoptosis via the intrinsic pathway and the promotion of G2/M cell cycle arrest.

Future studies will focus on:

-

Elucidating the precise molecular targets of this compound.

-

Conducting in vivo efficacy studies in animal models.

-

Performing comprehensive pharmacokinetic and pharmacodynamic analyses.

-

Evaluating the potential for combination therapies with existing chemotherapeutic agents.

This foundational work provides a strong rationale for the continued development of this compound as a novel anticancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. glpbio.com [glpbio.com]

- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Animal Model Studies of Bioactive Alkaloids from Evodia rutaecarpa

Disclaimer: Extensive literature searches for "Evodosin A" did not yield any specific in vivo animal model studies. It is possible that "this compound" is a novel or less-studied compound. The following application notes and protocols are based on in vivo studies of the major, well-researched bioactive alkaloids isolated from Evodia rutaecarpa: Evodiamine and Rutaecarpine . These compounds have been extensively studied for their anti-tumor and cardiovascular protective effects, respectively.

I. Evodiamine: In Vivo Anti-Tumor Animal Model Studies

Evodiamine, a major alkaloid from Evodia rutaecarpa, has demonstrated significant anti-tumor activities in various in vivo animal models.[1][2][3][4] Studies have shown its efficacy in inhibiting tumor growth and proliferation in several types of cancer, including colorectal, breast, and liver cancer.[1][5] The anti-cancer mechanisms of evodiamine are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][3]

Quantitative Data from In Vivo Animal Studies of Evodiamine

| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |

| BALB/c nude mice | Colorectal Cancer (HCT116 xenograft) | 20 mg/kg/day, intraperitoneal injection | Significant inhibition of tumor volume and weight. | [5] |

| Immunocompetent mice | Orthotopic Intrahepatic Xenotransplantation | Not specified | Significant inhibition of cancer cell growth. | [1] |

| Mice | Colon Carcinoma (26-L5) | Not specified | 70% reduction in the formation of lung metastases. | [3] |

| Mice (Meta-analysis) | Various Cancers | Various | Significant inhibition of tumor volume and weight across 13 studies. | [2] |

Experimental Protocol: Evaluation of Anti-Tumor Efficacy of Evodiamine in a Colorectal Cancer Xenograft Model

This protocol is a representative example based on methodologies described in the literature.[5]

1. Animal Model:

-

Species: Male BALB/c nude mice, 4-6 weeks old.

-

Housing: Maintained in a specific pathogen-free (SPF) environment with controlled temperature (22 ± 2°C), humidity (55 ± 5%), and a 12-hour light/dark cycle. Ad libitum access to sterile food and water.

2. Cell Culture and Tumor Implantation:

-

Human colorectal cancer cell line HCT116 is cultured in an appropriate medium (e.g., DMEM with 10% FBS).

-

Cells are harvested during the logarithmic growth phase.

-

Each mouse is subcutaneously injected with 1 x 10^6 HCT116 cells in 100 µL of PBS into the right flank.

3. Treatment Regimen:

-

Tumor growth is monitored every two days using calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

-

When tumors reach a volume of approximately 100 mm³, mice are randomly assigned to a control group and a treatment group (n=8-10 mice per group).

-

Treatment Group: Receives intraperitoneal (i.p.) injections of Evodiamine (20 mg/kg body weight) dissolved in a suitable vehicle (e.g., 1% DMSO in saline) daily.

-

Control Group: Receives i.p. injections of the vehicle only.

4. Data Collection and Analysis:

-

Tumor volume and body weight are measured every two days.

-

After a predetermined period (e.g., 21 days), mice are euthanized, and tumors are excised and weighed.

-

Tumor tissues can be processed for histological analysis (e.g., H&E staining) and immunohistochemistry (e.g., for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

5. Statistical Analysis:

-

Data are presented as mean ± standard deviation (SD).

-

Statistical significance between the treatment and control groups is determined using a t-test or ANOVA. A p-value of < 0.05 is considered statistically significant.

Signaling Pathway Diagram: Proposed Anti-Tumor Mechanism of Evodiamine

Caption: Proposed signaling pathway for Evodiamine-induced apoptosis in cancer cells.

II. Rutaecarpine: In Vivo Cardiovascular and Metabolic Studies

Rutaecarpine, another major alkaloid from Evodia rutaecarpa, has been investigated for its protective effects on the cardiovascular system and its influence on metabolism.[6][7] In vivo studies have demonstrated its ability to induce vasodilation, inhibit platelet aggregation, and protect against cardiac ischemia.[6] Additionally, it has been shown to affect the metabolism of other substances, such as caffeine.[8][9][10]

Quantitative Data from In Vivo Animal Studies of Rutaecarpine

| Animal Model | Condition | Treatment Regimen | Key Findings | Reference |

| Phenol-induced hypertensive rats | Hypertension | 30, 100, or 300 µg/kg, intravenous | Dose-dependent hypotensive effects. | [6] |

| Mice | Thrombus formation | 200 mg/g, intravenous | Inhibition of platelet thrombi formation. | [6] |

| Male Sprague Dawley rats | Caffeine metabolism | 80 mg/kg/day for 3 days, oral | Significantly increased caffeine metabolism. | [8][9] |

| Mice | Acetaminophen-induced hepatotoxicity | 5 or 20 mg/kg/day for 7 days, oral | Protective effect against liver injury. | [11] |

Experimental Protocol: Evaluation of the Hypotensive Effect of Rutaecarpine

This protocol is a representative example based on methodologies described in the literature.[6]

1. Animal Model:

-

Species: Male Sprague-Dawley rats.

-

Induction of Hypertension: Hypertension can be induced by methods such as the administration of phenol.

2. Measurement of Blood Pressure:

-

Rats are anesthetized (e.g., with urethane).

-

A catheter is inserted into the carotid artery for direct measurement of blood pressure using a pressure transducer connected to a data acquisition system.

-

A second catheter is inserted into the jugular vein for intravenous administration of substances.

3. Treatment Regimen:

-

After a stabilization period, baseline blood pressure is recorded.

-

Rutaecarpine is dissolved in a suitable vehicle and administered intravenously at different doses (e.g., 30, 100, and 300 µg/kg).

-

The control group receives an equivalent volume of the vehicle.

4. Data Collection and Analysis:

-

Mean arterial pressure (MAP) is continuously recorded before and after the administration of rutaecarpine or vehicle.

-

The change in MAP from baseline is calculated for each dose.

5. Statistical Analysis:

-

Data are presented as mean ± SEM.

-

Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of rutaecarpine with the control. A p-value of < 0.05 is considered significant.

Mechanism of Action Diagram: Proposed Vasodilatory Effect of Rutaecarpine

Caption: Proposed mechanism of Rutaecarpine-induced vasodilation via TRPV1 and CGRP.

References

- 1. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Effects of Evodiamine in Mice Model Experiments: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evodiamine: a novel anti-cancer alkaloid from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Effects of Rutaecarpine as a Cardiovascular Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rutaecarpine: A promising cardiovascular protective alkaloid from Evodia rutaecarpa (Wu Zhu Yu) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effects of Evodia rutaecarpa and rutaecarpine on the pharmacokinetics of caffeine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

High-Throughput Screening for Evodiamine Bioactivity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodiamine, a quinazolinocarboline alkaloid isolated from the dried fruit of Evodia rutaecarpa, has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent.[1][2][3] The therapeutic promise of Evodiamine is attributed to its ability to modulate multiple signaling pathways, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways, which are critical in the pathogenesis of various diseases.[2][3] This document provides detailed application notes and high-throughput screening (HTS) protocols to facilitate the systematic evaluation of Evodiamine and its derivatives for various bioactivities. The protocols are designed for a 384-well plate format to enable efficient screening of compound libraries.

Introduction to Evodiamine's Bioactivities

Evodiamine has been shown to exert a range of biological effects, making it a compelling candidate for drug discovery and development. Its primary reported bioactivities include:

-

Anti-Cancer Activity: Evodiamine exhibits potent cytotoxic and anti-proliferative effects against a wide array of cancer cell lines.[4][5][6] Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest at the G2/M phase, and inhibition of tumor cell invasion and metastasis.[2][7]

-

Anti-Inflammatory Activity: Evodiamine demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[8] This is largely achieved through the suppression of the NF-κB signaling pathway, a key regulator of the inflammatory response.[1]

-

Neuroprotective Effects: Studies suggest that Evodiamine may offer protection against neurodegenerative processes.[3][9] Its neuroprotective mechanisms are linked to the inhibition of neuroinflammation and the modulation of signaling pathways involved in neuronal survival.[10]

Quantitative Bioactivity Data for Evodiamine

The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for Evodiamine across various cell lines and assays. This data provides a valuable reference for dose-response studies in high-throughput screening.

Table 1: Anti-Cancer Activity of Evodiamine (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Citation |

| A549 | Non-Small Cell Lung Carcinoma | 22.44 | 24 | [5] |

| Lewis Lung Carcinoma (LLC) | Lung Carcinoma | 6.86 | 48 | [5] |

| B16-F10 | Melanoma | 2.4 | Not Specified | [4] |

| Colon 26-L5 | Colon Carcinoma | 4.8 | Not Specified | [4] |

| HT29 | Colorectal Cancer | 30 | 24 | [6] |

| HT29 | Colorectal Cancer | 15 | 48 | [6] |

| HCT116 | Colorectal Cancer | 15 | 24 | [6] |

| HCT116 | Colorectal Cancer | 15 | 48 | [6] |

| U2OS | Osteosarcoma | 6 | Not Specified | [7] |

| hFOB 1.19 (Normal) | Osteoblast | 105 | Not Specified | [7] |

| MDA-MB-231 | Breast Cancer | 17.48 µg/ml | 24 | [2] |

| MDA-MB-231 | Breast Cancer | 9.47 µg/ml | 48 | [2] |

| MCF-7 | Breast Cancer | 20.98 µg/ml | 24 | [2] |

| MCF-7 | Breast Cancer | 15.46 µg/ml | 48 | [2] |

Table 2: Anti-Inflammatory and Other Activities of Evodiamine

| Assay | Cell Type/Target | Activity Metric | Value | Citation |

| PMA-induced ROS Production | Neutrophils | IC50 | ~2.7-3.3 µg/ml | [8] |

| fMLP-induced ROS Production | Neutrophils | IC50 | ~2.7-3.3 µg/ml | [8] |

| LPS-induced NO Production | Microglial Cells | IC50 | ~0.8 µg/ml | [8] |

| TRPV1 Agonism | HEK-293 (transfected) | EC50 | 2 nM | [1] |

High-Throughput Screening Workflows

The following diagrams illustrate logical workflows for high-throughput screening of compound libraries to identify molecules with bioactivities similar to Evodiamine.

References

- 1. Antiproliferative Effects of Alkaloid Evodiamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing apoptosis-mediated anticancer activity of evodiamine through protein-based nanoparticles in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evodiamine suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects and mechanisms of the ethanol extract of Evodia rutaecarpa and its bioactive components on neutrophils and microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Studies of Evodiamine in an Okadaic Acid-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective effects of evodiamine in experimental paradigm of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Evodosin A: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Evodosin A in various in vitro assays. This compound is a natural coumarin compound that has garnered interest in research settings. This document outlines its solubility characteristics, provides guidance for preparing solutions, and details protocols for assessing its cytotoxic effects on cancer cell lines.

Compound Information

| Property | Description |

| Compound Name | This compound |

| CAS Number | 1291053-38-7 |

| Molecular Formula | C₁₄H₁₆O₆ |

| Molecular Weight | 280.27 g/mol |

| Physical Appearance | Powder |

| Storage | Desiccate at -20°C |

Solubility of this compound

This compound is soluble in several organic solvents, which is a critical consideration for its use in in vitro assays.[1]

Table 1: Solubility Data for this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | A common solvent for preparing stock solutions for cell-based assays. |

| Chloroform | Soluble[1][2] | |

| Dichloromethane | Soluble[1][2] | |

| Ethyl Acetate | Soluble[1][2] | |

| Acetone | Soluble[1][2] |

For optimal dissolution, particularly at higher concentrations, it is recommended to warm the solution at 37°C and use an ultrasonic bath.[1]

Preparation of Stock Solutions

For in vitro cellular assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.

Protocol for Preparing a 10 mM DMSO Stock Solution:

-

Weighing the Compound: Accurately weigh a specific amount of this compound powder (e.g., 1 mg).

-

Calculating the Volume of DMSO: Calculate the required volume of DMSO to achieve a 10 mM concentration. The formula for this calculation is: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molar Concentration (mol/L)) For 1 mg of this compound (MW = 280.27 g/mol ): Volume (µL) = (0.001 g / (280.27 g/mol * 0.010 mol/L)) * 1,000,000 µL/L ≈ 356.8 µL

-

Dissolution: Add the calculated volume of high-purity, sterile DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, gently warm the vial to 37°C and sonicate in an ultrasonic bath to aid dissolution.[1]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[2] Before use, thaw the aliquot at room temperature and vortex briefly.

In Vitro Cytotoxicity Assays

The cytotoxic effects of this compound on cancer cell lines can be evaluated using various standard assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Experimental Workflow for MTT Assay

Protocol for MTT Assay:

-

Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach and resume growth.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

-

Incubation: Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, related compounds and natural products often exert their cytotoxic effects through the induction of apoptosis and/or cell cycle arrest.

Potential Mechanisms of Action of this compound

Further research is necessary to elucidate the precise molecular mechanisms by which this compound exerts its biological effects. This may involve investigating its impact on key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, cyclin-dependent kinases).

Disclaimer: These application notes are intended for research use only and are not for diagnostic or therapeutic purposes. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. It is the responsibility of the researcher to ensure proper safety precautions are taken when handling chemical reagents.

References

Application Notes and Protocols for Determining the Stability of Evodosin A in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodosin A is a novel small molecule compound with potential therapeutic applications. Understanding its stability in in vitro experimental conditions is critical for the accurate interpretation of its biological effects. This document provides detailed application notes and protocols for assessing the stability of this compound in commonly used cell culture media. Degradation of the compound can lead to a decreased effective concentration and the formation of potentially confounding byproducts, ultimately impacting experimental reproducibility and the determination of dose-response relationships. These guidelines will outline the factors influencing stability and provide a robust methodology for quantifying this compound over time.

Factors Influencing the Stability of this compound in Cell Culture Media

Several factors can influence the chemical stability of small molecules like this compound in complex biological matrices such as cell culture media.[1][2] It is crucial to consider these factors when designing and interpreting stability studies.

-

pH: The pH of the cell culture medium can catalyze hydrolytic degradation or other pH-dependent reactions.[1][2] Standard cell culture media are typically buffered to a physiological pH of around 7.4, but this can fluctuate depending on cellular metabolism and CO₂ concentration.

-

Temperature: Incubation at 37°C, the standard temperature for most cell culture experiments, can accelerate the rate of chemical degradation compared to storage at lower temperatures.[1][2]

-

Reactive Media Components: Some components of cell culture media, such as certain amino acids (e.g., cysteine), vitamins, and reducing agents, may directly react with this compound.[1]

-

Light Exposure: If this compound is photosensitive, exposure to ambient light during handling and incubation can lead to photodegradation.[1][2] It is recommended to handle such compounds in dimmed light and use light-blocking containers where possible.

-

Oxidation: Dissolved oxygen and metal ions present in the media can promote oxidative degradation of the compound.[1]

-

Enzymatic Activity: If the cell culture medium is supplemented with serum (e.g., fetal bovine serum), enzymes such as esterases and proteases present in the serum can metabolize this compound.[1]

Data Presentation: Stability of this compound

Quantitative data from stability studies should be presented clearly to allow for easy interpretation and comparison across different conditions. The following tables provide examples of how to summarize the stability data for this compound in different cell culture media and conditions. The data is presented as the percentage of this compound remaining at each time point relative to the initial concentration at Time 0.

Table 1: Stability of this compound (10 µM) in DMEM at 37°C

| Time (Hours) | % Remaining (Mean) | Standard Deviation (SD) |